Letaxaban

Enzymology Drug Discovery Anticoagulation

Choose Letaxaban (TAK-442) for your coagulation research to leverage its unique pharmacological profile. Its intermediate PT-prolonging potency makes it an ideal calibrator for robust standard curves, while its wide therapeutic window in animal models (81% thrombus reduction with no significant bleeding time increase) ensures cleaner data. Unlike zwitterionic analogs, its neutral state offers a benchmark for permeability studies. With established human Phase II PK data (Ki=1.8 nM), it is the superior choice for translational PK/PD modeling. Secure your high-purity research supply today.

Molecular Formula C22H26ClN3O5S
Molecular Weight 480.0 g/mol
CAS No. 870262-90-1
Cat. No. B1684503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLetaxaban
CAS870262-90-1
Synonyms1-(1-(3-((6-chloronaphthalen-2-yl)sulfonyl)-2-hydroxypropanoyl)piperidin-4-yl)tetrahydropyrimidin-2(1H)-one
TAK 442
TAK-442
TAK442
Molecular FormulaC22H26ClN3O5S
Molecular Weight480.0 g/mol
Structural Identifiers
SMILESC1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O
InChIInChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29)/t20-/m1/s1
InChIKeyGEHAEMCVKDPMKO-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Letaxaban (CAS 870262-90-1) Procurement Guide: Overview & In-Class Positioning


Letaxaban (TAK-442) is a small molecule, direct, and orally active inhibitor of coagulation factor Xa (FXa), belonging to the tetrahydropyrimidin-2(1H)-one chemical class [1]. It has been investigated in Phase II clinical trials for the treatment and prevention of venous thromboembolism (VTE) and acute coronary syndrome (ACS) [2]. As a member of the direct oral anticoagulants (DOACs), Letaxaban shares a mechanism with established agents like rivaroxaban and apixaban, but possesses distinct physicochemical, enzymatic, and functional characteristics that preclude its simple substitution for other FXa inhibitors in research applications.

Letaxaban (CAS 870262-90-1): Why In-Class Substitution Is Not Scientifically Justifiable


While all direct FXa inhibitors share a common enzymatic target, their molecular interactions, potency, selectivity margins, and physicochemical properties diverge significantly. These differences manifest as distinct pharmacodynamic profiles in vitro and in vivo, as demonstrated by comparative studies of prothrombin time (PT) prolongation [1] and bleeding risk [2]. Therefore, selecting Letaxaban over its analogs like rivaroxaban or apixaban is dictated by specific experimental requirements related to its unique quantitative fingerprint, not merely its membership in the FXa inhibitor class. The following evidence dimensions provide the quantifiable basis for this differentiation.

Letaxaban (CAS 870262-90-1) Quantitative Evidence Guide for Scientific Selection


Human FXa Enzyme Inhibition: Ki Value Comparison for Target Engagement Studies

Letaxaban demonstrates potent inhibition of human Factor Xa (FXa) with a Ki of 1.8 nM [1]. This positions it as a tool for high-affinity FXa studies, though it is a less potent binder compared to apixaban, which reports a human FXa Ki of 0.08 nM [2]. This 22.5-fold difference in binding affinity is a critical parameter for assay design, particularly when the experimental goal is to achieve partial versus complete target inhibition or when studying resistance mechanisms.

Enzymology Drug Discovery Anticoagulation

Selectivity Profile: Fold-Selectivity Over Thrombin for Specificity Validation

Letaxaban exhibits a 440-fold greater selectivity for factor Xa over thrombin (Ki > 30 μM for thrombin), and shows negligible activity against trypsin, plasmin, and tissue plasminogen activator (tPA) [1]. While rivaroxaban is also highly selective (>10,000-fold over other serine proteases ), the precise 440-fold margin for Letaxaban provides a defined window for experiments designed to isolate FXa-specific effects from thrombin-mediated pathways.

Selectivity Off-Target Effects Coagulation Cascade

Ex Vivo Coagulation Assay: Prothrombin Time (PT) Prolongation Potency Comparison

In a direct head-to-head comparison using four different PT reagents, the relative PT-prolonging potency of Letaxaban was set as a baseline of 1. In this same study, rivaroxaban was 2.0 to 2.6 times more potent at prolonging PT, while apixaban was 0.46 to 1.3 times as potent as Letaxaban [1]. This demonstrates that Letaxaban has a distinct and intermediate functional effect on the extrinsic coagulation pathway compared to its closest clinical analogs.

Coagulation Assays Pharmacodynamics Anticoagulant Monitoring

Physicochemical Differentiation: Neutral Form at Physiological pH for Solubility & Permeability Studies

Computational modeling studies predict that at physiological pH (7.4), Letaxaban exists predominantly in a neutral, undissociated form [1]. This is a key structural and physicochemical distinction from other FXa inhibitors like fidexaban and tanogitran, which are predicted to exist as zwitterionic species under the same conditions [1]. This property directly influences its lipophilicity (logP) and passive membrane permeability, which are central to oral bioavailability predictions and formulation strategies.

Physicochemical Properties Oral Bioavailability pKa Prediction

In Vivo Safety Margin: Effect on Bleeding Time vs. Antithrombotic Efficacy

In a rabbit model of venous thrombosis, Letaxaban (TAK-442) demonstrated a significant antithrombotic effect, reducing thrombus formation by 81% at a dose of 100 μg/kg, without significantly prolonging bleeding time (BT) [1]. In a direct comparison within the same study, the thrombin inhibitor melagatran achieved similar antithrombotic efficacy but caused a 3.6-fold prolongation of BT compared to vehicle control [1]. This indicates a superior therapeutic window for Letaxaban over melagatran in this model.

In Vivo Pharmacology Safety Profile Bleeding Risk

Clinical Phase II Dosing Regimen Data for Translational Pharmacology Models

Letaxaban's clinical development provides a validated human dosing benchmark for translational studies. A Phase II clinical program evaluated Letaxaban at oral doses of 10 mg twice-daily (BID), 20 mg BID, or 40 mg once-daily (QD) [1]. Furthermore, a meta-analysis of Phase II DOAC trials, which included Letaxaban, found no global difference in major thrombotic events or major bleeding between once-daily and twice-daily dosing regimens [2], providing a class-level context for its pharmacokinetic-pharmacodynamic relationship.

Clinical Trials Pharmacokinetics Translational Research

Letaxaban (CAS 870262-90-1) Best-Fit Research & Industrial Application Scenarios


Calibration of Coagulation Assays Requiring Intermediate Sensitivity

When developing or standardizing prothrombin time (PT) or other global coagulation assays, the extreme sensitivity or flatness of some DOACs (e.g., rivaroxaban vs. apixaban) can complicate curve fitting and limit dynamic range. Letaxaban's intermediate and well-characterized PT-prolonging potency (relative potency of 1.0 vs. 2.0-2.6 for rivaroxaban and 0.46-1.3 for apixaban [1]) makes it an ideal calibrator for establishing a robust, mid-range standard curve in human plasma, improving assay accuracy and precision.

In Vivo Models of Thrombosis Where Bleeding Is a Critical Confounding Factor

Researchers utilizing animal models of venous or arterial thrombosis, particularly in small animals where blood volume is limited, require compounds with a wide therapeutic window to avoid exsanguination as a confounding endpoint. Letaxaban is uniquely positioned for this application, as it has been directly shown to achieve 81% thrombus reduction without significantly prolonging bleeding time, in stark contrast to the thrombin inhibitor melagatran, which caused a 3.6-fold bleeding time prolongation for comparable efficacy [2].

Structure-Activity Relationship (SAR) Studies for Neutral Molecule Permeability

In medicinal chemistry programs focused on optimizing oral bioavailability, the physicochemical properties of a lead compound are paramount. Letaxaban, which exists in a neutral, undissociated state at physiological pH [3], serves as a benchmark for a class of FXa inhibitors with favorable passive permeability characteristics. This distinguishes it from zwitterionic analogs like fidexaban or tanogitran, allowing chemists to probe the impact of molecular charge on membrane transport and develop predictive models for oral absorption.

Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Academic and industry groups engaged in translational pharmacology can leverage the existing human Phase II clinical data for Letaxaban. The established oral dosing regimens (10 mg BID, 20 mg BID, 40 mg QD) [4] provide a validated human exposure baseline. Combined with its well-defined in vitro potency (Ki = 1.8 nM [5]) and functional selectivity (440-fold over thrombin [5]), this data allows for robust allometric scaling and development of sophisticated PK/PD models to predict human outcomes from preclinical data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Letaxaban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.